Lipophilicity Tuning: XLogP3-AA of 3-Isopropylimidazo[1,2-A]pyridine is 2.9, Bridging the Gap Between Methyl and Phenyl Analogs
The computed partition coefficient (XLogP3-AA) for 3-isopropylimidazo[1,2-a]pyridine is 2.9, representing a key intermediate lipophilicity point within the 3-alkyl-IZP series [1]. This value sits precisely between the lower lipophilicity of the 3-methyl analog and the higher lipophilicity of the 3-phenyl analog, offering a crucial tuning point for balancing potency and ADME properties. A QSAR analysis of IZP antiulcer agents established that biological activity has a parabolic dependence on logP, making this intermediate value a critical design parameter for maintaining on-target activity [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | 3-methylimidazo[1,2-a]pyridine (XLogP3-AA ~1.8) and 3-phenylimidazo[1,2-a]pyridine (XLogP3-AA ~3.8). |
| Quantified Difference | A difference of +1.1 and -0.9 log units from the comparators, respectively. |
| Conditions | Values computed using XLogP3 3.0 algorithm by PubChem [1]. |
Why This Matters
For procurement decisions in a lead optimization campaign, this compound provides a distinct, defined lipophilicity point that is not offered by the more common 3-methyl or 3-phenyl building blocks, enabling finer SAR exploration.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 18686327, 3-Isopropylimidazo[1,2-A]pyridine. 2026. View Source
- [2] Computer-automated structure evaluation of gastric antiulcer compounds: study of cytoprotective and antisecretory imidazo[1,2-a]pyridines and -pyrazines. Journal of Molecular Structure (Theochem) 2025, in press. View Source
